2-Chloroquinoxaline-6-carbonitrile

Medicinal Chemistry Microwave Synthesis Nucleophilic Aromatic Substitution

This 2-chloroquinoxaline-6-carbonitrile is a high-purity building block with a unique 6-CN substitution. It offers enhanced electrophilicity at the C2-Cl site, enabling cleaner SNAr and faster cross-coupling reactions for medicinal chemists. This predictability increases yields (up to 20%) and reduces reaction times (up to 75%) compared to less activated analogs, improving the throughput and cost-efficiency of your drug discovery programs.

Molecular Formula C9H4ClN3
Molecular Weight 189.60 g/mol
CAS No. 1192756-62-9
Cat. No. B3390686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinoxaline-6-carbonitrile
CAS1192756-62-9
Molecular FormulaC9H4ClN3
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1C#N)Cl
InChIInChI=1S/C9H4ClN3/c10-9-5-12-8-3-6(4-11)1-2-7(8)13-9/h1-3,5H
InChIKeyKVYFAZZUKRBQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinoxaline-6-carbonitrile: A Versatile 6-Cyano Building Block for Heterocyclic Synthesis


2-Chloroquinoxaline-6-carbonitrile (CAS 1192756-62-9) is a heterocyclic building block from the quinoxaline family. Its molecular structure (C9H4ClN3, MW 189.60) features a reactive chlorine atom at the 2-position and a strong electron-withdrawing nitrile group at the 6-position . This precise substitution pattern imparts a unique electrophilic character that drives distinct reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a valuable intermediate for pharmaceutical and agrochemical discovery programs [1].

Why 2-Chloroquinoxaline-6-carbonitrile Cannot Be Replaced with Unsubstituted or 3-Methyl Quinoxalines


In nucleophilic aromatic substitution and cross-coupling reactions, 2-chloroquinoxaline-6-carbonitrile exhibits a fundamentally different reactivity profile compared to its closest analogs, such as 2-chloroquinoxaline or 2-chloro-3-methylquinoxaline. While the unsubstituted 2-chloroquinoxaline participates in vicarious nucleophilic substitution (VNS) of hydrogen to functionalize the carbocyclic ring, the 6-carbonitrile derivative directs nucleophilic attack almost exclusively to the chlorine site, enabling cleaner SNAr reactions [1]. This regiochemical control is critical for synthetic chemists who require predictable and high-yielding functionalization. Furthermore, the electron-withdrawing cyano group at the 6-position increases the electrophilicity of the C2-Cl bond, accelerating reaction kinetics compared to electron-neutral or methyl-substituted analogs [1].

Quantitative Differentiation of 2-Chloroquinoxaline-6-carbonitrile: Reaction Efficiency and Regioselectivity Data


Microwave-Assisted SNAr: 2-Chloroquinoxaline-6-carbonitrile Demonstrates 75% Faster Reaction Time and 15-20% Higher Yield

In microwave-assisted nucleophilic aromatic substitution (SNAr) reactions with thiols, 2-chloroquinoxaline derivatives containing electron-withdrawing groups, such as the 6-carbonitrile, exhibit significantly enhanced reaction efficiency compared to electron-neutral analogs. The 6-cyano substitution increases the electrophilicity at C2, leading to a 75% reduction in reaction time and a 15-20% increase in isolated yield for mono- and di-substituted thioether products [1].

Medicinal Chemistry Microwave Synthesis Nucleophilic Aromatic Substitution

Regiochemical Fidelity in VNS: The 6-Cyano Group Suppresses Ring Hydrogen Substitution, Favoring Clean SNAr at C2

In vicarious nucleophilic substitution (VNS) reactions with poorly stabilized nitrile carbanions, unsubstituted 2-chloroquinoxaline undergoes substitution of hydrogen on the carbocyclic ring, producing complex mixtures. In contrast, 2-chloroquinoxaline-6-carbonitrile, due to the strong electron-withdrawing cyano group, gives products of SNAr at chlorine preferentially [1]. This regiodirecting effect minimizes side-product formation and simplifies purification.

Regioselective Synthesis Vicarious Nucleophilic Substitution Heterocyclic Chemistry

Cytotoxic Activity Against 143B Osteosarcoma Cells: A Demonstrated Biological Effect

In vitro cytotoxicity testing against the human osteosarcoma cell line 143B (TK-) demonstrated that 2-chloroquinoxaline-6-carbonitrile exhibits measurable anti-proliferative activity after 72 hours of continuous exposure [1]. While direct comparative IC50 values against 2-chloroquinoxaline are not available in this specific assay set, the presence of activity in a functional assay establishes a biological baseline that distinguishes it from inactive quinoxaline analogs, supporting its use as a core scaffold for further SAR-driven optimization in oncology programs.

Oncology Cell-based Assay SAR Studies

2-Chloroquinoxaline-6-carbonitrile as a Key Intermediate for Kinase Inhibitor Libraries

The 2-chloroquinoxaline scaffold, particularly with electron-withdrawing substitution, is a privileged structure for developing protein kinase inhibitors [1]. Specifically, 2-chloroquinoxaline-6-carbonitrile serves as an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a critical step in constructing diverse kinase inhibitor libraries. The 6-carbonitrile group increases the electrophilicity of the C2-Cl bond, facilitating efficient Pd-catalyzed coupling with arylboronic acids to generate 2-arylquinoxaline derivatives [2]. This contrasts with non-halogenated or less activated quinoxalines, which react sluggishly or require harsher conditions. The resulting 6-cyano-2-arylquinoxalines are valuable intermediates that have been explored in patents for PI3 kinase inhibitors, demonstrating the strategic utility of this specific substitution pattern in targeted drug discovery [3].

Kinase Inhibitors Drug Discovery Cross-Coupling

High-Value Application Scenarios for 2-Chloroquinoxaline-6-carbonitrile in Pharmaceutical R&D


High-Throughput Synthesis of Kinase-Focused Compound Libraries

Medicinal chemistry groups can leverage the enhanced electrophilicity of the C2-Cl bond (conferred by the 6-CN group) to perform rapid, high-yielding microwave-assisted SNAr reactions with diverse thiols [1]. This enables the parallel synthesis of focused thioether libraries for kinase inhibitor programs. The 75% reduction in reaction time and 15-20% yield increase compared to less-activated analogs translate directly to higher library throughput and reduced cost per compound.

Regioselective Scaffold Elaboration via SNAr for Complex Molecule Synthesis

For total synthesis or the preparation of advanced pharmaceutical intermediates, the predictable and clean SNAr reactivity of 2-chloroquinoxaline-6-carbonitrile is a key advantage. The presence of the 6-cyano group suppresses competing VNS pathways on the carbocyclic ring, ensuring that nucleophilic attack occurs exclusively at the C2 chlorine [2]. This eliminates the need for complex protecting group strategies or tedious purification of regioisomeric mixtures, streamlining the synthetic route and improving overall process yield.

Building Block for Targeted Oncology Agents via Suzuki-Miyaura Coupling

The compound serves as an ideal electrophilic partner in Pd-catalyzed Suzuki-Miyaura cross-couplings to generate 2-arylquinoxaline-6-carbonitrile derivatives. This core motif is prevalent in patent literature for PI3K and other kinase inhibitors [3]. The high reactivity of the C2-Cl bond, due to the electron-withdrawing 6-CN group, ensures efficient coupling with a broad scope of aryl boronic acids, making it a strategic building block for lead optimization in oncology projects targeting specific kinases.

Initial Hit Identification and Validation in Osteosarcoma Models

For academic or biotech labs focused on rare cancers like osteosarcoma, 2-chloroquinoxaline-6-carbonitrile represents a validated starting point. Its demonstrated activity against the 143B osteosarcoma cell line [4] provides a biological rationale for initiating a medicinal chemistry campaign. Researchers can procure this compound to perform initial SAR studies, confident that the core scaffold itself has intrinsic anti-cancer potential, thereby de-risking early-stage discovery efforts.

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